5-Bromo-8-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-ethoxyquinoline is a chemical compound with the molecular formula C11H10BrNO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves bromination reactions . For instance, the synthesis of 5- or 8-bromoisoquinoline derivatives involves the use of bromoisoquinoline derivatives as key intermediates . The synthesis process can be carried out using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with a bromine atom and an ethoxy group attached at the 5th and 8th positions, respectively . The InChI code for this compound is 1S/C11H10BrNO/c1-2-14-10-6-5-9 (12)8-4-3-7-13-11 (8)10/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 252.11 .Scientific Research Applications
Synthesis and Chemical Properties :
- 5-Bromo-8-ethoxyquinoline and similar compounds have been synthesized and characterized using various methods. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was improved by reducing isolation processes and increasing yield without compromising purity (Nishimura & Saitoh, 2016).
- Preparation and characterization of 8-hydroxyquinoline derivatives, such as 5-ethoxymethyl-8-hydroxyquinoline, have been carried out. These compounds demonstrate high reactivity due to their charge distribution and molecular structure (Bougharraf et al., 2016).
Biological and Pharmaceutical Research :
- Various quinoline derivatives, including bromoquinolines, have been explored for their anticancer properties. For example, compounds like 6-bromo-5-nitroquinoline showed significant antiproliferative activity against different cancer cell lines (Kul Köprülü et al., 2018).
- Rhodium(III) complexes with 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline have been synthesized and found to have higher cytotoxicity against tumor cell lines compared to their ligands. These compounds potentially induce apoptosis in cancer cells by disrupting mitochondrial-related mechanisms (Zhang et al., 2016).
Material Science and Corrosion Inhibition :
- Research on 8-hydroxyquinoline derivatives, including compounds like 5-((2-bromoethoxy)methyl)quinolin-8-ol, has shown their effectiveness as acid corrosion inhibitors for mild steel. These compounds demonstrate high inhibitory efficiency and are adsorbed on the metal surface via chemical bonds (Rbaa et al., 2020).
Spectroscopy and Chemical Analysis :
- Studies on the vibrational spectroscopy, geometry, and molecular properties of brominated hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been conducted using Density Functional Theory calculations. These studies provide insights into the molecular stability, bond strength, and charge transfer within these molecules (Lakshmi et al., 2011).
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research may focus on developing new synthesis protocols, exploring new applications, and improving the understanding of the biological and pharmacological activities of these compounds .
Mechanism of Action
Target of Action
5-Bromo-8-ethoxyquinoline primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to cell death .
Mode of Action
This compound interacts with bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding prevents the enzymes from performing their essential functions of cutting and rejoining DNA strands. As a result, this compound induces DNA damage and inhibits bacterial replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, this compound can interfere with the bacterial cell cycle, further inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed into the bloodstream and distributed to various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage. This results in the disruption of bacterial cell processes and ultimately cell death. The bactericidal activity of this compound makes it effective against a wide range of bacterial pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its effectiveness. Additionally, interactions with other drugs or compounds can affect the pharmacokinetics and pharmacodynamics of this compound .
: Source
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-8-ethoxyquinoline are not well-documented in the literature. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
5-bromo-8-ethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRLGKQWWBICOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.